1-(4-methoxybenzyl)-5-nitro-1H-indazole

Chagas disease nitroreductase selectivity index

Regioisomeric ambiguity in 5-nitroindazole nitroreductase (NTR) SAR is resolved by 1-(4-Methoxybenzyl)-5-nitro-1H-indazole (CAS 1071550-12-3)-a defined N1-C5 regioisomer whose 4-methoxybenzyl group tunes indazole reduction potential for Type I NTR substrate recognition, unlike unsubstituted or N2-substituted analogs. • Definitive N1 vs. N2 SAR for T. cruzi NTR activation • 5-Nitro→5-amino reduction enables amide coupling for kinase inhibitor design • iNOS-selective probe development via class-level selectivity indices Supplied with CoA; available for immediate dispatch in research quantities.

Molecular Formula C15H13N3O3
Molecular Weight 283.28 g/mol
CAS No. 1071550-12-3
Cat. No. B1419087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methoxybenzyl)-5-nitro-1H-indazole
CAS1071550-12-3
Molecular FormulaC15H13N3O3
Molecular Weight283.28 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)[N+](=O)[O-])C=N2
InChIInChI=1S/C15H13N3O3/c1-21-14-5-2-11(3-6-14)10-17-15-7-4-13(18(19)20)8-12(15)9-16-17/h2-9H,10H2,1H3
InChIKeyCKJWDLCHHHACAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methoxybenzyl)-5-nitro-1H-indazole: Nitroreductase Prodrug Scaffold


1-(4-Methoxybenzyl)-5-nitro-1H-indazole is an N1‑substituted 5‑nitroindazole (C₁₅H₁₃N₃O₃, MW 283.28) . The 5‑nitro group is the pharmacophoric trigger for nitroreductase‑mediated activation, while the 4‑methoxybenzyl substituent modulates the reduction potential and steric environment of the indazole core [1]. Unlike unsubstituted 5‑nitroindazole, the N1‑benzyl anchor directs the nitro moiety into specific binding orientations within nitroreductase active sites, a feature extensively validated for antichagasic 5‑nitroindazole series [2].

NTR‑triggered prodrug scaffold for kinetoplastid research
N1‑benzyl orientation control for active‑site engagement studies
Antichagasic lead optimization workflow fit

Why 1-(4-Methoxybenzyl)-5-nitro-1H-indazole Is Irreplaceable


The 4‑methoxybenzyl group at N1 is not a passive protecting group; it actively tunes the electronic density of the indazole ring system, directly influencing the reduction potential required for nitroreductase (NTR) activation. Unsubstituted 5‑nitroindazole lacks the steric bulk to engage the NTR substrate recognition pocket, while N2‑regioisomers (e.g., 2‑(4‑methoxybenzyl)‑5‑nitro‑2H‑indazole) present the nitro group in a divergent spatial orientation, reducing substrate affinity [1]. Halogenated N1‑benzyl analogs (4‑F, 4‑Cl) exhibit distinct logP values and off‑target cytotoxicity profiles compared to the 4‑methoxy variant, making generic substitution between them scientifically unsound [2].

NTR pocket Unsubstituted 5‑nitroindazole may lack steric fit for nitroreductase substrate recognition, limiting activation fidelity.
Regioisomer N2‑(4‑methoxybenzyl) regioisomers present divergent nitro orientation (~2.5 Å shift), which can reduce substrate affinity.
Analog profile 4‑F/4‑Cl benzyl analogs may exhibit different logP and cytotoxicity profiles; direct substitution requires validation.

Differentiation Evidence for 1-(4-Methoxybenzyl)-5-nitro-1H-indazole


Antichagasic Selectivity: 4-Methoxybenzyl vs. 4-Fluorobenzyl

In a head‑to‑head series of N1‑benzyl‑5‑nitroindazole derivatives against Trypanosoma cruzi, the 4‑methoxybenzyl substituent conferred a selectivity index (SI) on intracellular amastigotes greater than 246, compared to the 4‑fluorobenzyl analog (SI > 188) and the reference drug benznidazole (SI ≈ 10) [1]. While both methoxy and fluoro analogs achieved IC₅₀ values < 7 µM against amastigotes, the methoxy derivative demonstrated a 30% higher selectivity margin over the fluoro analog due to reduced cytotoxicity on L929 fibroblasts [1].

Antichagasic selectivity
Cross‑study comparable
SI (intracellular amastigote) >246 for 4‑methoxybenzyl analog vs. >188 for 4‑fluoro analog; benznidazole SI ≈10. IC₅₀ <7 µM for both.
Reported cell‑model selectivity context
Higher SI margin (~30%) supports lead optimization by reducing host‑cell cytotoxicity concern in T. cruzi amastigote assays on L929 fibroblasts.
Chagas disease nitroreductase selectivity index

Regioisomeric Binding to Nitroreductase

Crystallographic analysis of 2-(4-methoxybenzyl)-4-nitro-2H-indazole confirms the N2 regioisomer adopts a triclinic Pī space group with the nitro group positioned at C4, whereas 1-(4-methoxybenzyl)-5-nitro-1H-indazole presents the nitro at C5, altering the vector of electron density by approximately 2.5 Å relative to the benzyl anchor [1]. This positional shift is pivotal for NTR substrate recognition: 5‑nitro regioisomers consistently outperform 4‑nitro counterparts in T. cruzi epimastigote assays [2].

Regioisomeric binding
Cross‑study comparable
N1‑C5 nitro vs. N2‑C4 nitro: spatial shift ~2.5 Å; N2‑C4 isomer crystallized in triclinic Pī space group (a=7.2681, b=8.9931, c=11.2898 Å).
Regioisomeric purity critical for reproducible NTR activation data
5‑nitro regioisomers consistently outperform 4‑nitro counterparts in T. cruzi epimastigote assays; correct N1‑C5 procurement avoids confounded biological results.
regioisomerism prodrug activation nitroreductase

iNOS over nNOS Inhibition Preference

A systematic evaluation of 36 indazole derivatives by Claramunt et al. (2011) established that 1‑benzyl‑5‑nitroindazoles are better inhibitors of inducible nitric oxide synthase (iNOS) than neuronal NOS (nNOS), with a parabolic model linking iNOS inhibition percentage to the stacking vs. apical interaction energy difference [1]. While quantitative IC₅₀ values for the specific 4‑methoxybenzyl analog were not reported in that study, the class‑level trend indicates that N1‑benzyl substitution enhances iNOS selectivity relative to unsubstituted indazoles [1].

iNOS preference
Class‑level inference
36‑indazole SAR: 1‑benzyl‑5‑nitroindazoles predicted to favor iNOS over nNOS inhibition; parabolic model links iNOS% to stacking vs. apical interaction energy difference.
Context‑dependent iNOS selectivity profile
No direct IC₅₀ for 4‑methoxybenzyl analog; class‑level trend informs NOS inhibition research context (inflammatory vs. neurodegenerative model selection).
nitric oxide synthase iNOS inhibition selectivity

Purity Comparison: 4-Methoxybenzyl vs. 4-Chlorobenzyl

Commercially available 1-(4-methoxybenzyl)-5-nitro-1H-indazole is offered at ≥95% purity by multiple ISO‑certified suppliers (e.g., Leyan, MolCore) , whereas the 4‑chlorobenzyl analog (CAS 1338250-63-7) is listed primarily on sourcing platforms without verified purity specifications . The methoxy analog's broader supplier base and documented QC parameters reduce batch‑to‑batch variability risk in long‑term SAR programs.

Purity comparison
Data to verify
4‑Methoxybenzyl analog: purity ≥95% (ISO‑certified suppliers). 4‑Chlorobenzyl analog: unspecified purity; no verified QC specifications.
Specification review reduces batch‑to‑batch variability risk
Supplier‑dependent data; confirm lot‑specific COA before procurement, especially for nitro compound stability.
purity quality control procurement

Applications of 1-(4-Methoxybenzyl)-5-nitro-1H-indazole


Lead Optimization for Antichagasic Prodrugs

The compound serves as a privileged intermediate for generating 1,2‑disubstituted 5‑nitroindazolin‑3‑one libraries targeting T. cruzi nitroreductases. The 4‑methoxybenzyl group at N1 provides a SAR handle that can be further diversified to optimize selectivity indices beyond 246 [1].

Regioisomeric Probe for Nitroreductase Studies

As a defined N1‑C5 regioisomer, the compound enables definitive structure‑activity relationship studies distinguishing N1‑ vs. N2‑substituted nitroindazole activation by Type I nitroreductases in kinetoplastid parasites [2].

iNOS Target Validation in Inflammation

Based on class‑level evidence that 1‑benzyl‑5‑nitroindazoles preferentially inhibit iNOS over nNOS [3], this compound is suitable as a starting point for developing iNOS‑selective pharmacological probes for inflammatory disease models.

Building Block for Kinase Inhibitor Fragments

The 4‑methoxybenzyl group is a cleavable protecting group under acidic or oxidative conditions, enabling late‑stage deprotection and subsequent N‑functionalization for fragment‑based kinase inhibitor design. The 5‑nitro group can be reduced to a 5‑amino handle for amide coupling reactions .

Application
Selection Property
Validation Focus
Antichagasic prodrug lead optimization
N1‑4‑methoxybenzyl selectivity handle
Intracellular amastigote SI endpoint review
Nitroreductase regioisomer SAR
Defined N1‑C5 regioisomer orientation
NTR substrate recognition and activation context
iNOS selectivity assay research
Class‑level iNOS preference profile
iNOS over nNOS selectivity endpoint review
Fragment‑based kinase inhibitor design
4‑Methoxybenzyl cleavable protecting group
5‑Amino handle for amide coupling validation
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